molecular formula C11H17NO5 B13876994 Ethyl 3-(1-(2-methoxy-2-oxoethyl)cyclopropylamino)-3-oxopropanoate

Ethyl 3-(1-(2-methoxy-2-oxoethyl)cyclopropylamino)-3-oxopropanoate

Cat. No.: B13876994
M. Wt: 243.26 g/mol
InChI Key: IENOKRMMPUBPAO-UHFFFAOYSA-N
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Description

Ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate is a complex organic compound with a unique structure that includes a cyclopropyl group, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropyl precursor with an appropriate reagent to introduce the cyclopropyl group.

    Introduction of the amino group: The cyclopropyl intermediate is then reacted with an amine to introduce the amino group.

    Esterification: The final step involves the esterification of the intermediate with ethyl 3-oxopropanoate to form the desired compound.

Industrial Production Methods

Industrial production of ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate can be compared with other similar compounds, such as:

    Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: This compound has a similar ester functional group but differs in the presence of a thio group instead of an amino group.

    Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: Similar to the above compound but with a methyl ester instead of an ethyl ester.

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate

InChI

InChI=1S/C11H17NO5/c1-3-17-9(14)6-8(13)12-11(4-5-11)7-10(15)16-2/h3-7H2,1-2H3,(H,12,13)

InChI Key

IENOKRMMPUBPAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1(CC1)CC(=O)OC

Origin of Product

United States

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